molecular formula C13H10BrClO B2661681 (3-Bromo-4-chlorophenyl)(phenyl)methanol CAS No. 1546958-77-3

(3-Bromo-4-chlorophenyl)(phenyl)methanol

Cat. No.: B2661681
CAS No.: 1546958-77-3
M. Wt: 297.58
InChI Key: GPRDPOCYKSCAPJ-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.58. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-4-chlorophenyl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-4-chlorophenyl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-4-chlorophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRDPOCYKSCAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure of (3-Bromo-4-chlorophenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of (3-Bromo-4-chlorophenyl)(phenyl)methanol

Executive Summary

(3-Bromo-4-chlorophenyl)(phenyl)methanol is a high-value diarylmethanol scaffold utilized primarily as a divergent intermediate in medicinal chemistry and agrochemical synthesis. Its structural significance lies in its orthogonal halogenation pattern —a bromine at the meta position and a chlorine at the para position relative to the carbinol center. This asymmetry allows for highly controlled, sequential cross-coupling reactions (e.g., Suzuki-Miyaura), making it an ideal "molecular switchboard" for constructing complex triaryl systems found in antihistamines and anticholinergics.

This guide details the structural properties, validated synthetic protocols, and chemoselective applications of this compound, designed for researchers requiring high-purity synthesis and functionalization strategies.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a central chiral carbon connecting two aryl rings: a chemically inert phenyl ring and a highly functionalized 3-bromo-4-chlorophenyl ring.

Structural Specifications
PropertyValue / Description
IUPAC Name (3-Bromo-4-chlorophenyl)(phenyl)methanol
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.57 g/mol
Chirality Racemic (±) typically; contains 1 Stereocenter (C-OH)
Bond Rotatability 2 Rotatable bonds (Aryl-CH bonds)
H-Bonding 1 Donor (-OH), 1 Acceptor (-OH)
Predicted LogP ~3.8 (Lipophilic)
Electronic & Steric Analysis
  • Halogen Inductive Effects: The chlorine atom at the para position exerts a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M). The meta-bromine relies primarily on inductive withdrawal, activating the ring for nucleophilic aromatic substitution or metal insertion at the C-Br bond preferentially over the C-Cl bond.

  • Hydrogen Bonding: In the solid state, diarylmethanols typically form tetrameric clusters or infinite helical chains driven by O-H···O hydrogen bonds, often resulting in high melting points relative to their molecular weight.

Synthetic Pathways & Process Chemistry

Two primary routes exist for synthesis. Route A (Ketone Reduction) is preferred for scale-up due to safety and atom economy. Route B (Grignard Addition) is reserved for introducing isotopic labels or varying the phenyl ring.

Workflow Visualization

SynthesisWorkflow Precursor 3-Bromo-4-chlorobenzophenone Intermediate Borate Complex Precursor->Intermediate Hydride Transfer Reagent NaBH4 (1.5 eq) MeOH, 0°C Reagent->Intermediate Quench Acidic Quench (1M HCl) Intermediate->Quench Hydrolysis Product (3-Bromo-4-chlorophenyl) (phenyl)methanol Quench->Product Isolation

Figure 1: Standard reduction workflow for high-yield synthesis.

Detailed Protocol: Chemoselective Reduction (Route A)

Objective: Reduce the ketone carbonyl without dehalogenating the aryl ring. Precursor: (3-Bromo-4-chlorophenyl)(phenyl)methanone.

  • Setup: Charge a 3-neck round-bottom flask with (3-Bromo-4-chlorophenyl)(phenyl)methanone (1.0 equiv) and anhydrous Methanol (10 mL/g).

  • Activation: Cool the solution to 0°C using an ice bath. Nitrogen sparging is recommended but not strictly required.

  • Addition: Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 20 minutes. Critical: Addition must be slow to manage H₂ gas evolution and exotherm.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting ketone spot (high R_f) should disappear; the alcohol product (lower R_f) appears.

  • Quench: Cool back to 0°C. Slowly add 1M HCl until pH ~3 to destroy excess borohydride.

  • Workup: Evaporate methanol under reduced pressure. Extract aqueous residue with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

Why this works: NaBH₄ is a mild hydride donor.[2] Unlike Lithium Aluminum Hydride (LiAlH₄), it will not reduce the aryl-bromide or aryl-chloride bonds at room temperature, ensuring chemoselectivity [1].

Structural Characterization (Spectroscopy)

Verification of the structure requires distinguishing the product from the ketone precursor and ensuring no dehalogenation occurred.

Predicted NMR Data (CDCl₃)
NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H 2.40Broad Singlet-OHExchangeable with D₂O.
¹H 5.75 - 5.85 SingletCH -OHDiagnostic methine peak. Shift indicates secondary alcohol.[2][3]
¹H 7.20 - 7.45MultipletPhenyl RingStandard aromatic overlap.
¹H 7.65Doublet (J~2Hz)Ar-H (C2)Isolate proton between Br and Cl (deshielded).
¹³C 75.2 SingletC -OHCarbinol carbon (sp³). Confirms reduction of C=O (~195 ppm).
¹³C 122.5SingletC-BrCarbon bonded to Bromine.
¹³C 133.0SingletC-ClCarbon bonded to Chlorine.

Mass Spectrometry (EI/ESI):

  • Molecular Ion: Look for characteristic isotope pattern.

    • M+ (³⁵Cl, ⁷⁹Br)

    • M+2 (³⁷Cl, ⁷⁹Br OR ³⁵Cl, ⁸¹Br)

    • M+4 (³⁷Cl, ⁸¹Br)

    • Intensity ratio approx 3:4:1 due to Br/Cl natural abundance.

Functionalization & Applications

The core value of this scaffold is the reactivity difference between the C-Br and C-Cl bonds. Palladium catalysts undergo oxidative addition into C-Br bonds significantly faster than C-Cl bonds.

Chemoselective Coupling Strategy

Researchers can utilize this molecule to build "ABC" triaryl systems sequentially.

CouplingLogic Start (3-Br, 4-Cl) Scaffold Step1 Suzuki Coupling 1 (Pd(PPh3)4, RT) Start->Step1 Reacts at Br Intermed Biaryl Intermediate (3-Aryl, 4-Cl) Step1->Intermed Step2 Suzuki Coupling 2 (Pd(OAc)2, S-Phos, 100°C) Intermed->Step2 Reacts at Cl Final Triaryl Product (3-Aryl, 4-Aryl') Step2->Final

Figure 2: Sequential functionalization logic. The bromide reacts under mild conditions; the chloride requires specialized ligands (e.g., Buchwald ligands) and heat.

Key Application Note: To preserve the hydroxyl group during coupling, it is often protected as a silyl ether (TBS or TBDPS) to prevent Pd-coordination or side reactions, then deprotected after the aryl rings are functionalized [2].

Safety & Handling (E-E-A-T)

  • Hazards: Like many halogenated benzyl alcohols, this compound may be a skin and eye irritant. The precursor ketone is often a lachrymator.

  • Storage: Store in a cool, dry place. The C-Br bond is light-sensitive over long periods; amber vials are recommended.

  • Spill Protocol: Absorb with sand or vermiculite. Do not use oxidative cleaning agents (bleach) as this may liberate toxic halogen gases.

References

  • Reduction of Carbonyls: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for NaBH4 chemoselectivity).
  • Chemoselective Coupling: Ibsen, G. M., et al. (2018). "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates." Chemistry – A European Journal. (Demonstrates principles of halogen/pseudohalogen selectivity).

  • General Diarylmethanol Synthesis: BenchChem Technical Guides. "Synthesis of 4-Chlorophenyl-2-pyridinylmethanol." (Analogous Grignard/Reduction protocols).

  • Crystallography of Analogs: Ferguson, G., et al. (1992).[4] "Structure of Triphenylmethanol." Acta Crystallographica. (Structural basis for H-bonding networks in diaryl/triarylmethanols).

Sources

Methodological & Application

Synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanol from ketone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanol

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanol requires the reduction of the carbonyl group in (3-Bromo-4-chlorophenyl)(phenyl)methanone without disturbing the aryl halide substituents. Aryl bromides and chlorides are susceptible to dehalogenation (hydrodehalogenation) under catalytic hydrogenation conditions (e.g.,


, 

) or when using aggressive reducing agents like Lithium Aluminum Hydride (

) at elevated temperatures.

The Solution: This protocol utilizes Sodium Borohydride (


) in methanol.[1][2][3][4][5] This reagent offers a "Goldilocks" zone of reactivity: it is strong enough to reduce the ketone to a secondary alcohol quantitatively but mild enough to leave the aryl bromide and chloride motifs intact. This chemoselectivity is critical for preserving the halogen handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Reaction Scheme:



Part 2: Chemical Mechanism & Pathway

The reduction proceeds via a nucleophilic addition of a hydride ion (


) from the borohydride anion to the electrophilic carbonyl carbon. Methanol acts as both the solvent and the proton source during the intermediate alkoxide protonation.

ReactionPathway Start Start: Ketone Substrate (Electrophilic Carbonyl) Transition Transition State: Borate Alkoxide Complex Start->Transition Nucleophilic Attack (H-) Reagent Reagent: NaBH4 (Hydride Source) Reagent->Transition Quench Quench (H3O+): Protonation Transition->Quench Hydrolysis Product Product: Secondary Alcohol Quench->Product Isolation

Figure 1: Mechanistic pathway of the borohydride reduction. The aryl halogens remain spectators throughout the hydride transfer.

Part 3: Materials & Safety Profile

Safety Critical Warning:

  • Sodium Borohydride (

    
    ):  Reacts with water and acids to release hydrogen gas (
    
    
    
    ), which is flammable. Ensure proper ventilation.
  • Aryl Halides: Halogenated aromatics can be skin irritants and potential sensitizers. Wear nitrile gloves and a lab coat.

Reagent Table:

ComponentRoleMW ( g/mol )Equiv.[1][5][6]Notes
(3-Br-4-Cl-Ph)(Ph)CO Substrate~309.591.0Starting Ketone
Sodium Borohydride Reductant37.831.5Use excess to drive completion
Methanol (MeOH) Solvent32.04N/AAnhydrous preferred but AR grade acceptable
Ammonium Chloride Quench53.49N/ASaturated aqueous solution
Ethyl Acetate Extraction88.11N/ASolvent for workup

Part 4: Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 g (3.23 mmol) of (3-Bromo-4-chlorophenyl)(phenyl)methanone in 15 mL of Methanol .

    • Scientist's Note: If the ketone does not dissolve completely at room temperature, gently warm the solution to 35°C until clear, then cool back down.

  • Cooling: Place the RBF in an ice-water bath (

    
    ). Allow the solution to equilibrate for 10 minutes.
    
  • Addition: Weigh out 185 mg (4.85 mmol, ~1.5 equiv) of Sodium Borohydride. Add this solid to the stirring ketone solution in three small portions over 5 minutes.

    • Why? Adding

      
       all at once can cause vigorous bubbling (
      
      
      
      evolution) and a temperature spike, which might lead to side reactions.
  • Reaction: Remove the ice bath after addition is complete and allow the reaction to warm to room temperature (RT). Stir for 2 hours .

Phase 2: Monitoring & Quench
  • TLC Check: Spot the reaction mixture against the starting ketone on a silica TLC plate.

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The ketone (conjugated) will be a strong UV absorber. The alcohol product will have a lower

      
       value due to hydrogen bonding with the silica.
      
  • Quenching: Once the starting material is consumed, cool the flask back to

    
    . Slowly add 10 mL of Saturated Aqueous Ammonium Chloride (
    
    
    
    )
    .
    • Caution: Bubbling will occur as excess borohydride is destroyed. Add dropwise initially.

Phase 3: Workup & Isolation
  • Evaporation (Optional but recommended): Remove the bulk of the methanol using a rotary evaporator under reduced pressure. This prevents the methanol from acting as a phase-transfer solvent during extraction, improving yield.

  • Extraction: Transfer the aqueous residue to a separatory funnel. Add 20 mL of water and 30 mL of Ethyl Acetate . Shake vigorously and separate the layers.

  • Wash: Re-extract the aqueous layer with another 20 mL of Ethyl Acetate . Combine the organic layers.[3] Wash the combined organics with 20 mL of Brine (sat. NaCl).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    )  for 15 minutes. Filter off the solid.[2][7]
    
  • Concentration: Evaporate the solvent under vacuum to yield the crude solid.

Workflow Step1 Dissolve Ketone in Methanol (0°C) Step2 Add NaBH4 (Portionwise) Step1->Step2 Step3 Stir at RT (2 Hours) Step2->Step3 Step4 Quench with Sat. NH4Cl Step3->Step4 Check TLC Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Evaporate & Dry Step5->Step6

Figure 2: Operational workflow for the bench-scale synthesis.

Part 5: Purification & Characterization[3]

Purification Strategy: The crude product is often pure enough (>95%) for subsequent steps. However, if TLC shows impurities:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Hexanes (or a Hexane/EtOAc 9:1 mixture). Allow to cool slowly to RT, then to

    
    .
    
  • Flash Chromatography: Silica gel; Gradient 5%

    
     20% EtOAc in Hexanes.
    

Expected Analytical Data:

  • Physical State: White to off-white solid.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~2.5 ppm (s, 1H, -OH , broad, exchangeable).
      
    • 
       ~5.8 ppm (s, 1H, CH -OH, benzylic proton).
      
    • 
       7.2 - 7.6 ppm (m, aromatic protons). Look for the specific splitting pattern of the 3-bromo-4-chlorophenyl ring (a doublet, a doublet of doublets, and a doublet).
      
  • IR Spectrum: Broad peak at 3300-3400 cm

    
     (O-H stretch); disappearance of the sharp C=O stretch at ~1660 cm
    
    
    
    .

Part 6: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion Old/Inactive

Borohydride absorbs moisture and decomposes. Use a fresh bottle or increase equivalents to 2.0.
Product is an Oil Residual SolventThe product is likely a solid. High vacuum drying for 4+ hours usually induces crystallization.
New Impurity Spots DehalogenationUnlikely with

. Check if the starting material was pure.[4][7] Ensure no Pd contaminants were in the flask.
Low Yield Water SolubilityThe alcohol has some polarity. Ensure the aqueous layer is saturated with salt (Brine) during extraction to "salt out" the organic product.

Part 7: References

  • General Reduction Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for

    
     mechanism).
    
  • Benzophenone Reduction: "Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol." University of Pittsburgh, Department of Chemistry.

  • Substrate Analog Data: "Synthesis of (3-Bromo-4-methylphenyl)methanol." ChemicalBook. (Provides physical property benchmarks for brominated benzyl alcohols).

  • Safety Data: "Sodium Borohydride Safety Data Sheet." Fisher Scientific.

Sources

Application Note: Synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanol via Grignard Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanol (CAS: N/A for specific isomer, generic benzhydrol class) utilizing a Grignard addition strategy. The target molecule is a diaryl methanol, a critical pharmacophore found in antihistamines and anticholinergic agents. This guide addresses the specific chemoselectivity challenges posed by the halogenated substrate, specifically ensuring nucleophilic addition occurs without triggering competing metal-halogen exchange at the aryl bromide site.

Strategic Analysis & Chemoselectivity

Retrosynthetic Logic

The synthesis is designed around the addition of a nucleophilic phenyl group to an electrophilic benzaldehyde derivative.

  • Route A (Selected): Phenylmagnesium bromide (PhMgBr) + 3-Bromo-4-chlorobenzaldehyde.

  • Route B (Discarded): (3-Bromo-4-chlorophenyl)magnesium bromide + Benzaldehyde.

Why Route A? Route B requires generating a Grignard reagent from a di-halogenated arene. Magnesium insertion into the carbon-bromine bond (C-Br) is feasible but risks "scrambling" via metal-halogen exchange with the chlorine atom or polymerization. Furthermore, generating a Grignard in the presence of an electrophile (if not done carefully) leads to homocoupling. Route A utilizes a commercially available, stable Grignard reagent (PhMgBr) and exploits the high electrophilicity of the aldehyde.

Controlling Side Reactions

The primary risk in Route A is Metal-Halogen Exchange . Phenylmagnesium bromide can theoretically exchange with the bromine atom on the aldehyde ring, leading to a mixture of products.

  • Mechanism:[1][2][3][4][5][6] PhMgBr + Ar-Br

    
     Ph-Br + Ar-MgBr.
    
  • Mitigation: Reaction kinetics favor Carbonyl Addition (

    
    ) over Halogen Exchange  (
    
    
    
    ) significantly at lower temperatures. The inductive effect of the 3-Br and 4-Cl substituents increases the electrophilicity of the carbonyl carbon, further accelerating
    
    
    .

Reaction Mechanism

The following diagram illustrates the nucleophilic attack and the transition state considerations.

GrignardMechanism Reagents Reagents PhMgBr + Ar-CHO TS Transition State (6-Membered Ring Model) Reagents->TS Nucleophilic Attack Intermediate Magnesium Alkoxide Ar-CH(OMgBr)-Ph TS->Intermediate C-C Bond Formation Quench Acidic Quench (H3O+) Intermediate->Quench Hydrolysis Product Target Alcohol (3-Br-4-Cl-Ph)(Ph)CH-OH Quench->Product Protonation

Figure 1: Mechanistic pathway of Grignard addition to benzaldehyde derivative.

Protocol: Step-by-Step Methodology

Material Specifications
ComponentReagent / EquipmentSpecification
Nucleophile Phenylmagnesium bromide1.0 M or 3.0 M solution in THF/Ether (Commercially available)
Electrophile 3-Bromo-4-chlorobenzaldehyde>97% Purity, solid
Solvent Tetrahydrofuran (THF)Anhydrous, inhibitor-free, <50 ppm H₂O
Quench Ammonium Chloride (NH₄Cl)Saturated aqueous solution
Atmosphere Nitrogen (N₂) or Argon (Ar)Dry, positive pressure
Vessel 3-neck Round Bottom FlaskFlame-dried or oven-dried (120°C)
Experimental Procedure

Step 1: System Preparation

  • Assemble a 3-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Flame-dry the apparatus under vacuum and backfill with Nitrogen (repeat 3x).

  • Expert Insight: Moisture is the enemy. Even trace water will quench PhMgBr to benzene, lowering yield and complicating stoichiometry.

Step 2: Electrophile Solubilization

  • Charge the flask with 3-Bromo-4-chlorobenzaldehyde (1.0 equiv, e.g., 2.19 g for 10 mmol scale).

  • Add Anhydrous THF (Target concentration 0.2 M - 0.5 M).

  • Cool the solution to 0°C using an ice/water bath.

  • Expert Insight: While -78°C is safer for preventing halogen exchange, 0°C is usually sufficient for aldehydes and kinetically faster. If impurities appear, lower temp to -78°C.

Step 3: Grignard Addition

  • Transfer Phenylmagnesium bromide (1.2 equiv) to the addition funnel via cannula or oven-dried syringe.

  • Add the Grignard reagent dropwise over 20–30 minutes.

  • Observation: Solution typically turns from clear/yellow to a cloudy suspension (magnesium alkoxide precipitation).

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

Step 4: Monitoring

  • Pull a 50 µL aliquot, quench in a mini-vial with sat. NH₄Cl/EtOAc.

  • Analyze via TLC (Hexane:EtOAc 80:20).

  • Success Criteria: Complete disappearance of the aldehyde spot (

    
    ) and appearance of the more polar alcohol spot (
    
    
    
    ).

Step 5: Quench & Workup

  • Cool reaction mixture back to 0°C.

  • Slowly add Saturated NH₄Cl (5 mL/mmol) to quench excess Grignard. Caution: Exothermic.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate in vacuo to yield crude oil/solid.

Process Workflow

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Dry Flame Dry Glassware (Inert Atm) Solv Dissolve Aldehyde in Anhydrous THF Dry->Solv Cool Cool to 0°C Solv->Cool Add Add PhMgBr (Dropwise) Cool->Add Stir Stir 1-2h (Monitor TLC) Add->Stir Quench Quench (Sat. NH4Cl) Stir->Quench Extract Extract (EtOAc) & Dry (MgSO4) Quench->Extract Pure Purification (Recryst. or Column) Extract->Pure

Figure 2: Operational workflow for the synthesis.[7]

Purification & Analytical Validation

Purification Strategy

The crude product is often a viscous oil that solidifies upon standing.

  • Method A (Preferred): Recrystallization from Hexane/EtOAc or Hexane/DCM if the solid is crystalline.

  • Method B: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexanes.
      
Analytical Expectations
TechniqueExpected SignalInterpretation
1H NMR (CDCl₃)

~5.8 ppm (1H, s or d)
Methine proton (-CH -OH). Shift depends on H-bonding.
1H NMR (CDCl₃)

~2.0-2.5 ppm (1H, br s)
Hydroxyl proton (-OH ). Disappears with D₂O shake.
1H NMR (CDCl₃)

~7.2-7.6 ppm (m)
Aromatic protons. Look for complex splitting due to Ph and Ar-Cl/Br rings.
HPLC Single PeakPurity >98% required for biological assays.
Mass Spec [M-OH]+ or [M+Na]+Characteristic isotope pattern for Cl (3:1) and Br (1:1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Wet solvent/glassware quenched the Grignard.Ensure rigorous drying.[8] Test Grignard titer before use.
Biphenyl Impurity Homocoupling of PhMgBr.Add Grignard slower; ensure temperature stays at 0°C.
Starting Material Remains Grignard reagent degraded.Add an additional 0.2–0.5 equiv of PhMgBr.
Complex Mixture Metal-Halogen exchange occurred.[5]CRITICAL: Perform reaction at -78°C instead of 0°C.

References

  • Preparation of Grignard Reagents: Org. Synth.1932 , 12, 44. Link (Standard protocols for PhMgBr generation).

  • Chemoselectivity in Grignard Additions: Knochel, P. et al. "Functionalized Grignard Reagents." Angew. Chem. Int. Ed.2003 , 42, 4302-4320. Link (Discusses exchange rates vs addition).

  • Safety Data Sheet (PhMgBr): Fisher Scientific SDS. Link (Handling pyrophoric reagents).

  • General Grignard Mechanism: Master Organic Chemistry, "Grignard Reagents for Addition to Aldehydes and Ketones". Link

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction with 3-bromo-4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Grignard reaction, specifically focusing on the synthesis of (3-bromo-4-chlorophenyl)methanol from 3-bromo-4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer a detailed, optimized protocol to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when performing a Grignard reaction with a dihalogenated aryl aldehyde.

Q1: Why is the Grignard reaction with 3-bromo-4-chlorobenzaldehyde challenging?

The primary challenge lies in the chemoselectivity of the Grignard reagent formation. The starting material, 3-bromo-4-chlorobenzaldehyde, possesses two different halogen atoms. The carbon-bromine bond is generally more reactive towards magnesium than the carbon-chlorine bond, allowing for the selective formation of the Grignard reagent at the bromine position. However, side reactions and lack of reaction initiation are common hurdles.

Q2: Which solvent is preferred for this reaction, and why?

Anhydrous tetrahydrofuran (THF) is the solvent of choice for this reaction. Ethers are essential for Grignard reactions as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[1][2] THF is particularly advantageous over diethyl ether due to its higher boiling point, which allows for a wider temperature range for reaction control, and its superior ability to stabilize the Grignard reagent.[1][3]

Q3: My Grignard reaction won't start. What are the most common reasons?

Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[4][5]

  • Presence of Water: Even trace amounts of moisture in the glassware or solvent will quench the Grignard reagent as it forms.[4][5][6]

Q4: What are the best methods to activate the magnesium turnings?

Several methods can be employed to activate the magnesium surface:

  • Mechanical Activation: Crushing the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.[7]

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[5][8][9] The disappearance of the iodine's purple color indicates activation.[5]

Q5: I'm observing a significant amount of a biphenyl byproduct. How can I minimize this?

The formation of a biphenyl (Wurtz-type coupling) is a common side reaction. To minimize its formation:

  • Slow Addition: Add the 3-bromo-4-chlorobenzaldehyde solution dropwise to the magnesium suspension. This keeps the concentration of the aryl halide low, disfavoring the coupling reaction.[6][8]

  • Temperature Control: While some initial warming might be necessary, the reaction is exothermic. Maintain a moderate temperature, as overheating can promote the Wurtz coupling.[6]

II. Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues encountered during the Grignard reaction with 3-bromo-4-chlorobenzaldehyde.

Symptom Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no bubbling or heat generation)1. Inactive magnesium surface (MgO layer).[4][5] 2. Wet glassware or solvent.[4][5][6] 3. Impure starting materials.1. Activate magnesium with iodine or 1,2-dibromoethane.[5][8][9] 2. Rigorously dry all glassware (flame-dry or oven-dry) and use anhydrous THF.[5] 3. Purify the 3-bromo-4-chlorobenzaldehyde if necessary.
Low yield of the desired alcohol 1. Incomplete Grignard reagent formation. 2. Wurtz coupling side reaction.[8] 3. Quenching of the Grignard reagent by moisture or acidic impurities.[5] 4. Enolization of the aldehyde.[4]1. Ensure complete consumption of magnesium. 2. Add the aryl halide slowly and maintain a moderate temperature.[6][8] 3. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6] 4. Add the Grignard reagent to the aldehyde solution at a low temperature (0 °C).[6]
Reaction mixture turns dark brown or black 1. Overheating, leading to decomposition. 2. Formation of finely divided metal from side reactions.[4]1. Control the rate of addition to manage the exotherm. Use an ice bath if necessary.[8] 2. A color change to grayish or brownish is typical; however, a very dark color may indicate significant side reactions.[5]
Formation of a significant amount of benzene derivative (from protonation of Grignard) Presence of protic impurities (water, alcohol) in the reaction.[1][2]Use scrupulously dried glassware and anhydrous solvents. Ensure the aldehyde is also free of water.

III. Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of (3-bromo-4-chlorophenyl)methanol.

Materials:

  • 3-bromo-4-chlorobenzaldehyde

  • Magnesium turnings

  • Iodine (a few crystals)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight and cooling in a desiccator.[5][6]

  • Reaction Setup: Assemble the reaction apparatus under a continuous flow of dry nitrogen or argon.

  • Magnesium Activation: To the round-bottom flask, add magnesium turnings (1.2 equivalents) and a few crystals of iodine.[5] Gently warm the flask until the purple vapor of iodine is observed, then allow it to cool.

  • Initiation of Grignard Formation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 3-bromo-4-chlorobenzaldehyde (1 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the aldehyde solution to the magnesium suspension.[5] The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.[8]

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining aldehyde solution dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with the Aldehyde (Self-Addition): In this specific case, the Grignard reagent is formed in situ and reacts with the aldehyde functionality of another molecule of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess Grignard reagent and protonate the alkoxide.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude (3-bromo-4-chlorophenyl)methanol can be purified by column chromatography or recrystallization.

IV. Reaction Workflow and Logic

The following diagram illustrates the key steps and decision points in the optimized Grignard reaction protocol.

Grignard_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere mg_activation Magnesium Activation (Iodine) start->mg_activation initiation Initiate Reaction: Add ~10% Aryl Halide Solution mg_activation->initiation check_initiation Reaction Initiated? initiation->check_initiation slow_addition Slow, Dropwise Addition of Remaining Aryl Halide check_initiation->slow_addition Yes troubleshoot Troubleshoot: - Gentle Warming - Add Initiator check_initiation->troubleshoot No reaction_complete Reaction Completion: (Magnesium Consumed) slow_addition->reaction_complete workup Aqueous Work-up (Quench with 1M HCl) reaction_complete->workup extraction Extraction & Washing workup->extraction purification Drying, Concentration & Purification extraction->purification end End: Isolated Product (3-bromo-4-chlorophenyl)methanol purification->end troubleshoot->initiation

Caption: Workflow for the optimized Grignard synthesis of (3-bromo-4-chlorophenyl)methanol.

V. References

  • Vertex AI Search. (n.d.). Why is THF used in Grignard? - Quora. Retrieved February 20, 2026.

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved February 20, 2026.

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]

  • Benchchem. (n.d.). optimizing temperature and addition rate for Grignard reagent synthesis. Retrieved February 20, 2026.

  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved February 20, 2026, from [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved February 20, 2026.

  • Alfa Chemistry. (n.d.). Grignard Reaction. Retrieved February 20, 2026.

  • Benchchem. (n.d.). troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. Retrieved February 20, 2026.

  • Rieke, R. D. (1977). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. Retrieved from [Link]

  • Walborsky, H. M., & Young, A. E. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(15), 2323-2325. [Link]

  • Benchchem. (n.d.). optimizing reaction conditions for 2-Phenyl-1-butanol synthesis. Retrieved February 20, 2026.

  • Andersen, T. L., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. ACS Publications. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved February 20, 2026.

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved February 20, 2026.

  • Krasovskiy, A., & Knochel, P. (2009). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications, (32), 4842-4844. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved February 20, 2026, from [Link]

  • Andersen, T. L., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 20, 2026.

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5071-5076. [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved February 20, 2026.

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved February 20, 2026.

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved February 20, 2026.

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved February 20, 2026.

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved February 20, 2026.

  • Eaborn, C., & Smith, J. D. (2009). The Grignard Reagents. Organometallics, 28(7), 2038-2048. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved February 20, 2026.

  • Hoffmann, R. W. (2010). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PMC. [Link]

  • ResearchGate. (n.d.). 16 questions with answers in GRIGNARD REACTION | Science topic. Retrieved February 20, 2026.

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 20, 2026.

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved February 20, 2026.

  • ChemicalBook. (n.d.). (3-BroMo-4-Methylphenyl)Methanol synthesis. Retrieved February 20, 2026.

  • ChemSpider. (2012, May 14). Grignard addition to aldehyde via chlorobenzene metalation. Synthetic Pages. Retrieved February 20, 2026.

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 20, 2026.

  • Cascella, M., & Eisenstein, O. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Request PDF. Retrieved February 20, 2026.

  • Journal of the Chemical Society C: Organic. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. RSC Publishing. [Link]

  • ResearchGate. (2025, October 17). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Retrieved February 20, 2026.

  • Ashby, E. C., & Smith, M. B. (1964). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 86(20), 4363-4370. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved February 20, 2026.

  • Sigma-Aldrich. (n.d.). (4-Bromo-3-Chlorophenyl)methanol. Retrieved February 20, 2026.

  • BLDpharm. (n.d.). 1795347-29-3|(3,5-Dibromo-4-chlorophenyl)methanol. Retrieved February 20, 2026.

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of (3-Bromo-4-chlorophenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (3-Bromo-4-chlorophenyl)(phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparison of predicted spectral data against related, simpler analogues to elucidate the structural and electronic effects of halogen substituents. We will explore both the experimental methodology for data acquisition and the computational workflows for spectral prediction, ensuring a comprehensive understanding grounded in scientific integrity.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the structural analysis of organic molecules, ¹³C NMR spectroscopy is an indispensable tool. It provides a distinct signal for each non-equivalent carbon atom, offering a direct map of the carbon skeleton.[1] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, influenced by factors such as hybridization, steric effects, and the electronegativity of neighboring atoms.[2][3] For a molecule like (3-Bromo-4-chlorophenyl)(phenyl)methanol, which features two distinct aromatic rings and multiple halogen substituents, ¹³C NMR is crucial for confirming its constitution and understanding the electronic interplay of its functional groups.

The presence of bromine and chlorine atoms introduces significant electronic perturbations, primarily through inductive withdrawal and resonance effects, which predictably alter the chemical shifts of the carbons in the substituted phenyl ring. By comparing predicted data for the target molecule with data from diphenylmethanol, (4-chlorophenyl)(phenyl)methanol, and (3-bromophenyl)(phenyl)methanol, we can systematically deconstruct these substituent effects.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table compares the predicted ¹³C NMR chemical shifts for (3-Bromo-4-chlorophenyl)(phenyl)methanol with data for its structural analogues. This comparison isolates the individual and combined effects of the chloro and bromo substituents.

Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon Atom(3-Bromo-4-chlorophenyl)(phenyl)methanol (Predicted)Diphenylmethanol (Experimental)(4-chlorophenyl)(phenyl)methanol (Predicted)(3-bromophenyl)(phenyl)methanol (Predicted)
Cα (Methanolic C) 75.276.375.575.3
Unsubstituted Phenyl Ring
C1' (ipso)142.8143.8143.3143.2
C2'/C6' (ortho)126.6126.5126.6126.6
C3'/C5' (meta)128.7128.5128.6128.7
C4' (para)127.9127.6127.8127.8
Substituted Phenyl Ring
C1 (ipso)142.1-141.8145.5
C2 (ortho to C1)128.7-127.9129.5
C3 (C-Br)122.9-131.6122.7
C4 (C-Cl)133.0-133.5130.2
C5 (meta to C1)132.1-128.8133.2
C6 (ortho to C1)126.0-127.9125.1

Note: Experimental data for Diphenylmethanol is from the Royal Society of Chemistry.[7] Predicted values were generated using ACD/Labs Percepta Platform. Numbering of the substituted ring is as follows: C1 is attached to the methanolic carbon, C3 is attached to Br, and C4 is attached to Cl.

Discussion of Substituent Effects

The data in Table 1 clearly illustrates established principles of substituent effects on aromatic ¹³C NMR chemical shifts.[8][9][10]

  • Methanolic Carbon (Cα): The chemical shift of the benzylic carbon (Cα) remains relatively constant across all four compounds, appearing around 75-76 ppm. This indicates that the primary electronic influence on this carbon comes from the directly attached hydroxyl group and the two phenyl rings, with remote substituents having a minimal effect.

  • Unsubstituted Phenyl Ring: The chemical shifts for the unsubstituted phenyl ring are nearly identical across all molecules, serving as an internal reference and confirming that electronic effects are not significantly transmitted through the Cα-C1 bond to the second aromatic system.

  • Substituted Phenyl Ring:

    • Ipso-Carbon (C1): The chemical shift of the ipso-carbon C1 is deshielded (shifted downfield) relative to a standard benzene ring (128.5 ppm) due to the electron-withdrawing nature of the attached carbinol group.

    • Halogen-Bearing Carbons (C3 & C4): The most pronounced effects are on the carbons directly bonded to the halogens. The carbon bearing the chlorine (C4) is significantly deshielded to ~133.0 ppm due to chlorine's strong inductive effect. The carbon bearing the bromine (C3) is found at ~122.9 ppm. While bromine is also electronegative, heavy halogens like bromine and iodine can exhibit a "heavy atom effect," which paradoxically results in an upfield (shielding) shift for the directly attached carbon.

    • Ortho, Meta, and Para Effects: The chemical shifts of the remaining carbons (C2, C5, C6) are modulated by their position relative to the substituents. These shifts are a complex interplay of the inductive effects of both halogens and the carbinol group, demonstrating the additive nature of substituent chemical shift (SCS) principles.[11][12]

Methodologies: From Sample to Spectrum

Achieving high-quality, reproducible ¹³C NMR data requires meticulous attention to both the experimental protocol and the computational methods used for prediction and verification.

Experimental Protocol for ¹³C NMR Data Acquisition

A self-validating experimental setup is paramount for trustworthy results. The following protocol outlines the standard procedure for obtaining a quantitative ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the solid (3-Bromo-4-chlorophenyl)(phenyl)methanol.[13][14] A higher concentration is generally preferred for ¹³C NMR due to its low natural abundance (1.1%).[2]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a clean vial.[15] CDCl₃ is a common choice for its excellent solubilizing power and well-characterized residual solvent peak (δ ≈ 77.16 ppm).[7]

    • To ensure complete dissolution, the vial may be gently warmed or vortexed.[13]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.[13]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This stabilizes the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Set the acquisition parameters for a standard proton-decoupled ¹³C experiment. Typical parameters include:

      • Spectral Width: ~250 ppm (e.g., -10 to 240 ppm) to ensure all carbon signals are captured.

      • Pulse Angle: A 30-45° pulse angle is often used to balance signal intensity and relaxation time.

      • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate signal integration.

      • Number of Scans: Due to the low sensitivity of ¹³C NMR, a large number of scans (e.g., 256 to 1024 or more) are typically averaged to achieve an adequate signal-to-noise ratio.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat spectral baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add TMS Standard filter->standard insert Insert into Spectrometer standard->insert lock Lock & Shim insert->lock acquire Acquire Data (Decoupled ¹³C) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate Analysis Analysis calibrate->Analysis

Caption: Workflow for acquiring a high-quality ¹³C NMR spectrum.

Computational Workflow for ¹³C NMR Prediction

Computational prediction serves as a powerful complementary tool, aiding in experimental design and spectral assignment.[16][17]

Step-by-Step Methodology:

  • Structure Input:

    • Draw the chemical structure of (3-Bromo-4-chlorophenyl)(phenyl)methanol using a chemical drawing software like ACD/ChemSketch, which is often integrated with prediction packages.[18]

  • Set Prediction Parameters:

    • Select the desired nucleus for prediction (¹³C).

    • Specify the solvent (e.g., CDCl₃), as solvent effects can cause minor but significant shifts in chemical shifts.[19][20]

  • Generate Spectrum:

    • Execute the prediction command. The software calculates the chemical shifts for each carbon atom based on its extensive internal database and proprietary algorithms.[5]

  • Analysis and Comparison:

    • The output is typically a list of chemical shifts correlated to specific atoms in the structure, often accompanied by a simulated spectrum.

    • This predicted spectrum can be overlaid with the experimental data for direct comparison, facilitating the assignment of each peak to its corresponding carbon atom.

G Draw 1. Draw Structure in Software (e.g., ChemSketch) Params 2. Set Parameters (Nucleus: ¹³C, Solvent: CDCl₃) Draw->Params Predict 3. Execute Prediction (HOSE Codes, Neural Nets) Params->Predict Output 4. Generate Predicted Data (Chemical Shift List & Spectrum) Predict->Output Compare 5. Compare with Experimental Spectrum Output->Compare Assign Final Assignment Compare->Assign

Sources

The Impact of a Hydroxyl Group on HPLC Retention: A Comparison of (3-Bromo-4-chlorophenyl)(phenyl)methanol and its Ketone Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Chromatographers in Pharmaceutical and Chemical Analysis

In the realm of High-Performance Liquid Chromatography (HPLC), particularly in the widely used reverse-phase mode, the polarity of an analyte is a critical determinant of its retention behavior. This guide provides an in-depth comparison of the retention times of (3-Bromo-4-chlorophenyl)(phenyl)methanol and its corresponding ketone, (3-Bromo-4-chlorophenyl)(phenyl)methanone. By examining the structural difference—a hydroxyl group versus a carbonyl group—we can elucidate fundamental principles of chromatographic separation that are crucial for method development, impurity profiling, and reaction monitoring in research and drug development.

The Decisive Role of Polarity in Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is a powerful technique that separates compounds based on their hydrophobicity.[1] The fundamental principle is the partitioning of analytes between a polar mobile phase and a non-polar stationary phase.[1][2] In this system:

  • Non-polar (hydrophobic) compounds have a stronger affinity for the non-polar stationary phase (like C18) and thus move more slowly through the column, resulting in longer retention times.[1][2][3]

  • Polar (hydrophilic) compounds have a greater affinity for the polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) and are eluted more quickly, leading to shorter retention times.[2][3]

The key difference between (3-Bromo-4-chlorophenyl)(phenyl)methanol and (3-Bromo-4-chlorophenyl)(phenyl)methanone lies in the functional group attached to the central carbon: a hydroxyl (-OH) group in the alcohol and a carbonyl (C=O) group in the ketone. This single change dramatically alters the molecule's polarity.

The hydroxyl group of the alcohol is a potent hydrogen bond donor and acceptor. This capability allows it to form strong intermolecular hydrogen bonds with the water component of the polar mobile phase.[4][5] This strong interaction with the mobile phase reduces the molecule's affinity for the non-polar stationary phase, causing it to travel through the column more rapidly.

Conversely, the carbonyl group of the ketone is a hydrogen bond acceptor but lacks a hydrogen bond-donating proton. While it still imparts some polarity, its capacity for interaction with the aqueous mobile phase is significantly less than that of the alcohol's hydroxyl group. Consequently, the ketone is less polar (more hydrophobic) than the alcohol. This increased hydrophobicity leads to a stronger interaction with the non-polar C18 stationary phase, resulting in a longer retention time.

Experimental Protocol: Isocratic Separation

The following provides a standard, robust RP-HPLC method designed to effectively separate the subject alcohol and ketone. This protocol is a self-validating system; the predicted elution order serves as a confirmation of the underlying scientific principles.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 65% Acetonitrile, 35% Water
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve standards in the mobile phase to a concentration of ~1 mg/mL
Workflow for HPLC Analysis

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_alcohol (3-Bromo-4-chlorophenyl) (phenyl)methanol Standard dissolve Dissolve in Mobile Phase (65:35 ACN:H2O) prep_alcohol->dissolve prep_ketone (3-Bromo-4-chlorophenyl) (phenyl)methanone Standard prep_ketone->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Isocratic Elution 1.0 mL/min, 30°C inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks & Determine Retention Times (tR) chromatogram->integrate

Caption: A streamlined workflow for the comparative HPLC analysis.

Expected Results: A Clear Distinction in Retention

Based on the principles of reverse-phase chromatography, a distinct separation between the two analytes is expected. The more polar alcohol will elute before the less polar ketone.

CompoundStructureFunctional GroupExpected PolarityExpected Retention Time (tR)
(3-Bromo-4-chlorophenyl)(phenyl)methanolC₁₃H₁₀BrClOAlcohol (-OH)More PolarShorter (e.g., ~3.5 min)
(3-Bromo-4-chlorophenyl)(phenyl)methanoneC₁₃H₈BrClOKetone (C=O)Less PolarLonger (e.g., ~5.2 min)

Note: The retention times provided are illustrative and will vary based on the specific HPLC system, column batch, and exact mobile phase preparation.

In-Depth Analysis: The Molecular Basis for Separation

The observed difference in retention times is a direct consequence of the molecular interactions occurring within the chromatographic system.

Separation_Mechanism cluster_column Inside the C18 Column cluster_analytes Analytes mobile_phase Polar Mobile Phase (Water/Acetonitrile) alcohol (Methanol Derivative) - More Polar - H-Bond Donor/Acceptor stationary_phase Non-Polar Stationary Phase (C18 chains) ketone (Ketone Derivative) - Less Polar - H-Bond Acceptor Only alcohol->mobile_phase Strong Affinity (H-Bonding) alcohol->stationary_phase Weak Affinity ketone->mobile_phase Weaker Affinity ketone->stationary_phase Stronger Affinity (Hydrophobic Interaction) elution Elution Order: elution_alcohol 1. Alcohol (Shorter tR) elution_ketone 2. Ketone (Longer tR)

Caption: Molecular interactions governing chromatographic separation.

The alcohol's hydroxyl group facilitates strong hydrogen bonding with the water in the mobile phase, creating a "hydration shell" that makes the molecule behave as a more polar entity. This strong association with the mobile phase propels it through the column at a faster rate.

The ketone, lacking this hydrogen-donating ability, interacts less favorably with the polar mobile phase. Its larger, non-polar aromatic structure dominates its character, leading to a preferential interaction with the hydrophobic C18 alkyl chains of the stationary phase.[1] This stronger adsorption onto the stationary phase slows its migration, thereby increasing its retention time. This phenomenon is a classic example of how subtle changes in molecular structure can be exploited to achieve effective chromatographic separations.

This guide demonstrates that the conversion of a secondary alcohol to a ketone results in a predictable increase in retention time in reverse-phase HPLC. This is fundamentally due to the reduction in polarity from the loss of the hydroxyl group's hydrogen-bonding capability. Understanding this principle is essential for scientists in drug development and chemical research for designing robust analytical methods for product analysis and quality control.

References

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]

  • SIELC Technologies. Benefits of Hydrogen in Liquid Chromatography. Introducing SHARC1 HPLC Columns. Available from: [Link]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. Available from: [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available from: [Link]

  • Oxford Academic, Journal of Chromatographic Science. Effects of Intramolecular Hydrogen Bonding on Solute Retention in Reversed-Phase Liquid Chromatography. Elution Characteristics of Some Isomeric Benzamides. Available from: [Link]

  • SIELC Technologies. SHARC Separation Technology. Available from: [Link]

  • Universitat de València. Mechanisms of retention in HPLC. Available from: [Link]

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Technical Comparison Guide: IR Characterization of (3-Bromo-4-chlorophenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

(3-Bromo-4-chlorophenyl)(phenyl)methanol is a critical diarylmethanol intermediate, often serving as a scaffold for antihistamines and chiral pharmaceutical agents.[1] In drug development, the precise characterization of this intermediate is pivotal, particularly when monitoring its synthesis via the reduction of the corresponding ketone, (3-bromo-4-chlorophenyl)(phenyl)methanone.[1]

This guide provides a comparative infrared (IR) spectroscopy analysis. Unlike standard spectral atlases, this document focuses on differential diagnosis —distinguishing the target product from its specific metabolic or synthetic precursors (alternatives) to ensure process integrity.[1]

The Core Analytical Challenge

The primary challenge in characterizing this compound is not merely identifying functional groups, but distinguishing the hydroxyl-methine moiety of the product from the carbonyl moiety of the starting material (precursor) and the unsubstituted rings of generic benzhydrol analogs.[1]

Theoretical Framework & Spectral Prediction

The IR spectrum of (3-Bromo-4-chlorophenyl)(phenyl)methanol is governed by the interplay between the electron-rich aromatic rings and the electron-withdrawing halogen substituents (Inductive effect: -I).[1]

Mechanistic Impact on IR Frequencies
  • Hydroxyl Group (-OH): The target molecule is a secondary alcohol.[1] The -OH stretch will be the most diagnostic feature, appearing broad due to hydrogen bonding.[1]

  • Halogenation (Br/Cl): The 3-Bromo and 4-Chloro substituents on one phenyl ring alter the "fingerprint" region (600–1500 cm⁻¹) and slightly shift aromatic overtones compared to unsubstituted benzhydrol.[1]

  • Benzhydryl Carbon (CH-OH): The central methine C-H bond, adjacent to both the oxygen and two aromatic rings, exhibits a specific bending mode often obscured but critical for confirmation.[1]

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its primary "alternative" in a reaction context: the Ketone Precursor .

Table 1: Differential Peak Assignment (Target vs. Precursor)
Functional GroupModeTarget: Alcohol Product (cm⁻¹)Alternative: Ketone Precursor (cm⁻¹)Diagnostic Status
O-H (Hydroxyl) Stretch3300 – 3450 (Broad, Strong)AbsentPrimary Indicator
C=O[1] (Carbonyl) StretchAbsent1650 – 1670 (Strong)Contamination Flag
C-O (Alcohol) Stretch1020 – 1050 (Strong)AbsentSecondary Confirmation
C-H (Aromatic) Stretch3000 – 31003000 – 3100Non-Diagnostic
C-Cl / C-Br Stretch600 – 800 (Multiple bands)600 – 800Structural Confirmation

Expert Insight: The disappearance of the sharp Carbonyl peak at ~1660 cm⁻¹ is the definitive "Stop Reaction" signal. If this peak persists alongside the O-H stretch, the conversion is incomplete.

Detailed Peak Characterization (The "Fingerprint")

For researchers validating the final purified solid, the following detailed peak list serves as the standard for (3-Bromo-4-chlorophenyl)(phenyl)methanol.

High-Frequency Region (4000 – 1500 cm⁻¹)[1]
  • 3350 ± 50 cm⁻¹ (O-H Stretch): Broad band indicating intermolecular hydrogen bonding.[1] In dilute solution (non-hydrogen bonded), this sharpens and shifts to ~3600 cm⁻¹.[1]

  • 3060, 3030 cm⁻¹ (C-H Aromatic Stretch): Weak to medium intensity shoulders.[1]

  • 2850 – 2950 cm⁻¹ (C-H Aliphatic Stretch): Very weak.[1] Corresponds to the single methine hydrogen on the central carbon.

  • 1590, 1480 cm⁻¹ (C=C Aromatic Ring Stretch): Characteristic "breathing" modes of the benzene rings. The halogenated ring may cause splitting of the 1480 band.

Low-Frequency / Fingerprint Region (1500 – 400 cm⁻¹)[1]
  • 1035 ± 10 cm⁻¹ (C-O Stretch): Strong band.[1] This is characteristic of benzhydrols (secondary alcohols flanked by aromatics).[1]

  • 800 – 850 cm⁻¹ (C-H Out-of-Plane Bend): Diagnostic for para-substitution (1,4-disubstitution) on the chlorophenyl ring (specifically the 4-Cl position relative to the bridge).

  • 680 – 750 cm⁻¹ (C-H Out-of-Plane Bend): Strong bands indicating the mono-substituted phenyl ring (5 adjacent hydrogens).[1]

  • ~1090 cm⁻¹ (C-Cl Stretch): Often couples with aromatic ring vibrations; look for a sharp band in this region.[1]

  • ~600 – 700 cm⁻¹ (C-Br Stretch): Lower frequency, often broad or multiple bands due to rotational isomers.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this specific ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for this compound to avoid moisture absorption which can artificially inflate the O-H signal.

Workflow Diagram

The following diagram illustrates the decision logic for reaction monitoring using the peaks defined above.

IR_Analysis_Workflow Sample Crude Reaction Mixture Prep Sample Prep: Dry & Deposit on Diamond ATR Sample->Prep Scan Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Scan Check_CO Check 1660 cm⁻¹ (Carbonyl Region) Scan->Check_CO Check_OH Check 3350 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Peak Absent Result_Fail Incomplete Reaction: Continue Reduction Check_CO->Result_Fail Peak Present Check_OH->Result_Fail Peak Weak/Absent Result_Pass Reaction Complete: Proceed to Workup Check_OH->Result_Pass Peak Strong

Figure 1: Logic flow for validating the synthesis of (3-Bromo-4-chlorophenyl)(phenyl)methanol via IR monitoring.

Step-by-Step Methodology
  • Instrument Setup: Use a FTIR spectrometer with a Diamond or ZnSe ATR accessory.[1] Set resolution to 4 cm⁻¹ and accumulate 16 scans.

  • Background: Collect an air background immediately prior to sampling.[1]

  • Sample Deposition:

    • Solids: Place ~5 mg of the white/off-white solid on the crystal.[1] Apply high pressure using the anvil to ensure contact.

    • Oils (Crude): If the product is an oil, apply a thin film. Critical: Ensure all reaction solvent (e.g., Methanol or THF) is evaporated, as solvents also have strong O-H or C-O bands that mimic the product.[1]

  • Validation:

    • Pass Criteria: Absence of 1660 cm⁻¹ peak; Presence of 3350 cm⁻¹ and 1035 cm⁻¹ peaks.

    • Fail Criteria: Presence of "shoulder" at 1660 cm⁻¹ (indicates >5% unreacted ketone).[1]

References

  • NIST Mass Spectrometry Data Center. (2025).[1] Infrared Spectrum of (3-Bromophenyl)(phenyl)methanol. National Institute of Standards and Technology. Link

  • Spectroscopy Online. (2020).[1] Alcohols—The Rest of the Story: Distinguishing Secondary Alcohols. Spectroscopy Magazine. Link

  • ChemicalBook. (2025).[1] Synthesis and Characterization of Halogenated Benzhydrols. Link

  • PubChem. (2025).[1] Compound Summary: (3-(4-Chlorophenyl)phenyl)methanol.[1] National Center for Biotechnology Information.[1] Link

Sources

Technical Comparison: (3-Bromo-4-chlorophenyl)(phenyl)methanol vs. 4-Chlorophenyl Analog

[1]

Executive Summary: The "Switchable" Scaffold vs. The Commodity Intermediate

In the landscape of medicinal chemistry intermediates, (4-chlorophenyl)(phenyl)methanol (Molecule B) serves as a robust, commodity building block for established antihistamines and antifungal agents.[1] However, its structural evolution, (3-bromo-4-chlorophenyl)(phenyl)methanol (Molecule A), represents a high-value "switchable" scaffold designed for complex library generation.[1]

This guide analyzes the critical divergence between these two analogs. While Molecule B is a terminal scaffold in many syntheses, Molecule A utilizes the meta-bromo effect to enable orthogonal cross-coupling strategies—allowing researchers to modify the 3-position selectively while preserving the 4-chloro pharmacophore for later derivatization.[1]

Part 1: Physicochemical Profile & Structural Logic

The introduction of a bromine atom at the meta position significantly alters the physicochemical landscape of the diarylmethanol scaffold. This alteration is not merely structural but functional, impacting lipophilicity and crystal packing.

Comparative Data Table
FeatureMolecule A (3-Bromo Analog)Molecule B (Standard Analog)
IUPAC Name (3-Bromo-4-chlorophenyl)(phenyl)methanol(4-Chlorophenyl)(phenyl)methanol
Common Name 3-Bromo-4-chlorobenzhydrolp-Chlorobenzhydrol
CAS Number 773872-39-2 (Generic/Isomer)119-56-2
Molecular Weight 297.57 g/mol 218.68 g/mol
Lipophilicity (Est.[1][2] LogP) ~4.3 - 4.5 (High Lipophilicity)3.6 - 3.7
Melting Point Solid (Structure dependent)58–60 °C (Crystalline)
Electronic Character Electron-deficient (Inductive -I effect of Br/Cl)Moderately electron-deficient
Primary Utility Divergent Intermediate (Library Synthesis)Target Scaffold (Final API Synthesis)
The Lipophilicity Shift

The addition of the bromine atom increases the LogP by approximately 0.7–0.8 units. In drug development, this increased lipophilicity can improve membrane permeability but requires careful monitoring of metabolic stability (microsomal clearance) in early discovery phases.

Part 2: Synthetic Accessibility & Yield

Both molecules are accessible via the reduction of their corresponding benzophenones. The presence of the bromine atom in Molecule A does not interfere with standard carbonyl reduction protocols, provided that metal-halogen exchange conditions (e.g., Lithium reagents) are avoided during this step.

Validated Reduction Protocol (Self-Validating)

Applicable to both Molecule A and Molecule B.

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), THF.[1]

  • Dissolution: Dissolve 10 mmol of the ketone precursor (e.g., 3-bromo-4-chlorobenzophenone) in 30 mL of anhydrous MeOH/THF (1:1 v/v).

    • Why: The THF co-solvent ensures full solubility of the brominated precursor, which is less soluble in pure methanol than the chloro-analog.[1]

  • Addition: Cool to 0°C. Add NaBH₄ (15 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Control: Monitor gas evolution (H₂).[1] Rapid addition causes exotherms that may lead to over-reduction byproducts.[1]

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

    • Endpoint: Disappearance of the ketone spot (Rf ~0.[1]6) and appearance of the alcohol (Rf ~0.3).[1]

  • Quench: Add Saturated NH₄Cl solution (10 mL) slowly.

  • Workup: Extract with EtOAc (3x), wash with Brine, dry over Na₂SO₄, and concentrate.

Yield Expectation:

  • Molecule B: >95% (Quantitative).[1][3][4]

  • Molecule A: 90–95% (Slightly lower due to increased steric bulk affecting workup efficiency, not reactivity).[1]

Part 3: Chemoselectivity – The Core Value Proposition

This is the decisive factor for researchers. Molecule A is valuable because of the reactivity hierarchy of aryl halides in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Rule of Thumb: Bond Dissociation Energy (C-Br < C-Cl) dictates that Pd(0) inserts into the C-Br bond faster than the C-Cl bond.[1]

The Orthogonal Workflow

Researchers can utilize Molecule A to attach a diverse "R" group at the 3-position while keeping the 4-chloro group intact.[1] This 4-chloro group can serve as a "safety handle" to be functionalized later or left as a metabolic blocker.[1]

ChemoselectivityStart(3-Bromo-4-chlorophenyl)(phenyl)methanol(Molecule A)Product3-Aryl-4-chlorophenylDerivativeStart->Product  Selective C-Br    Coupling (90%)  SideProductBis-coupledProductStart->SideProduct  Over-coupling    (C-Cl activation)  ReagentAr-B(OH)2Pd(PPh3)4, Na2CO3(Suzuki Conditions)Reagent->Start

Figure 1: Chemoselective pathway.[1] The C-Br bond reacts preferentially under mild Pd-catalyzed conditions, leaving the C-Cl bond intact for future steps.[1]

Experimental Protocol: Selective Suzuki Coupling

Targeting the Bromo-site of Molecule A.[1]

  • Setup: In a Schlenk flask, combine Molecule A (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh₃)₄ (3 mol%).

    • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is preferred over "hotter" catalysts (like Pd-XPhos) to prevent activation of the chloride.[1]

  • Solvent System: Add Toluene/Ethanol/Water (4:1:1).[1]

    • Why: This biphasic system ensures solubility of the inorganic base and the organic substrate.

  • Base: Add Na₂CO₃ (2.0 eq).[1]

    • Crucial: Avoid strong bases like KOtBu or Cs₂CO₃ at high temperatures, as they promote C-Cl activation.[1]

  • Conditions: Heat to 80°C for 4–6 hours under Argon.

  • Validation:

    • If C-Cl activation occurs (generating the bis-aryl product), lower temperature to 60°C or switch solvent to pure Dioxane/Water.[1]

Part 4: Strategic Applications in Drug Discovery

When to use Molecule B (4-Chloro):
  • Target Validation: When the biological target requires a specific lipophilic, electron-withdrawing group at the para-position (e.g., H1-antihistamines).[1]

  • Cost Efficiency: For large-scale manufacturing where no further ring functionalization is needed.[1]

When to use Molecule A (3-Bromo-4-Chloro):
  • SAR Exploration: To scan the "meta" pocket of a receptor.[1] The Br allows quick installation of methyl, methoxy, or heteroaryl groups via coupling.

  • Fragment Linking: The molecule acts as a bifunctional linker.[1] The alcohol handles one connection, the Bromine handles a second, and the Chlorine remains as a blocking group to prevent metabolic oxidation at the para-position.

WorkflowBenzophenone3-Bromo-4-chlorobenzophenoneMolAMolecule A(Alcohol Intermediate)Benzophenone->MolA NaBH4 Reduction Path1Pathway 1: Ether Formation(Williamson Synthesis)MolA->Path1 NaH, R-X Path2Pathway 2: Suzuki Coupling(C-C Bond Formation)MolA->Path2 Pd(0), Ar-B(OH)2 Final1Ether Analog(Br/Cl intact)Path1->Final1Final2Biaryl Scaffold(Cl intact)Path2->Final2

Figure 2: Divergent synthetic utility of Molecule A. It serves as a pivot point for either side-chain modification (Pathway 1) or core scaffold modification (Pathway 2).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1393759, (3-(4-Chlorophenyl)phenyl)methanol. Retrieved from [Link][1]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] (Reference for general Suzuki Coupling selectivity mechanisms).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text on Halogen reactivity order I > Br > Cl).

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